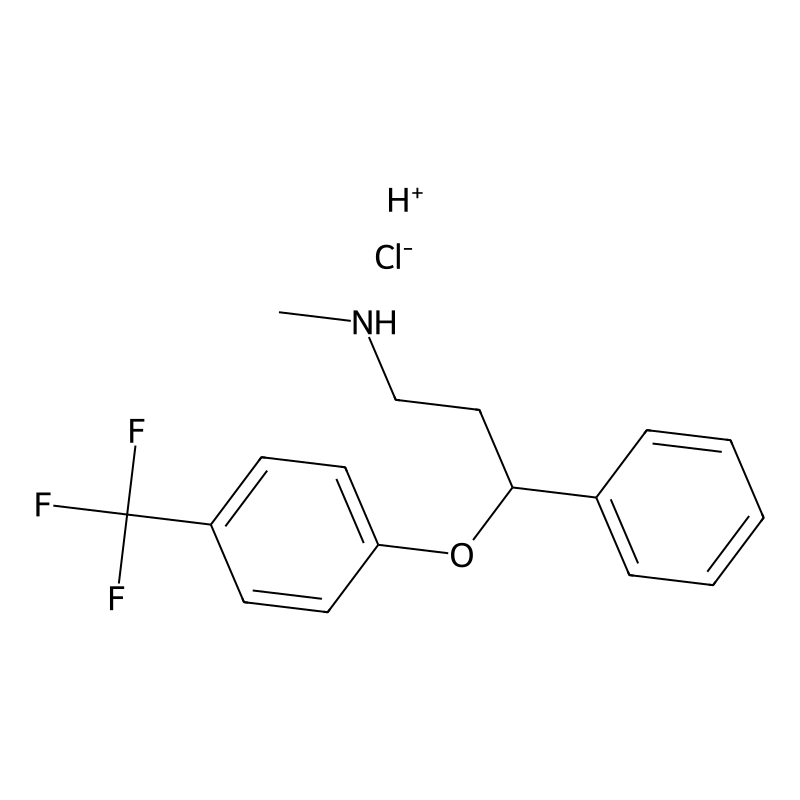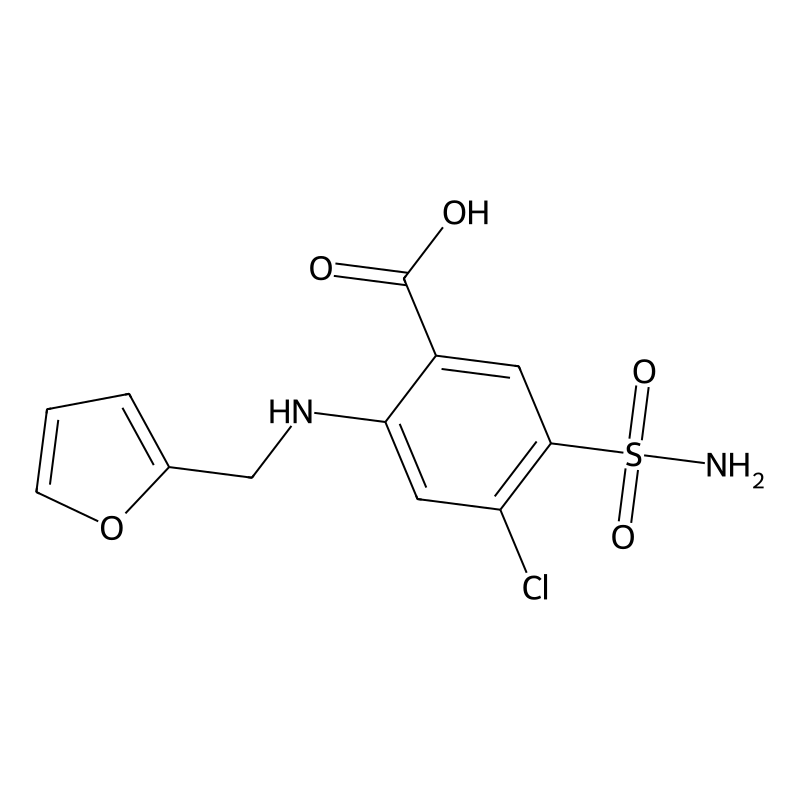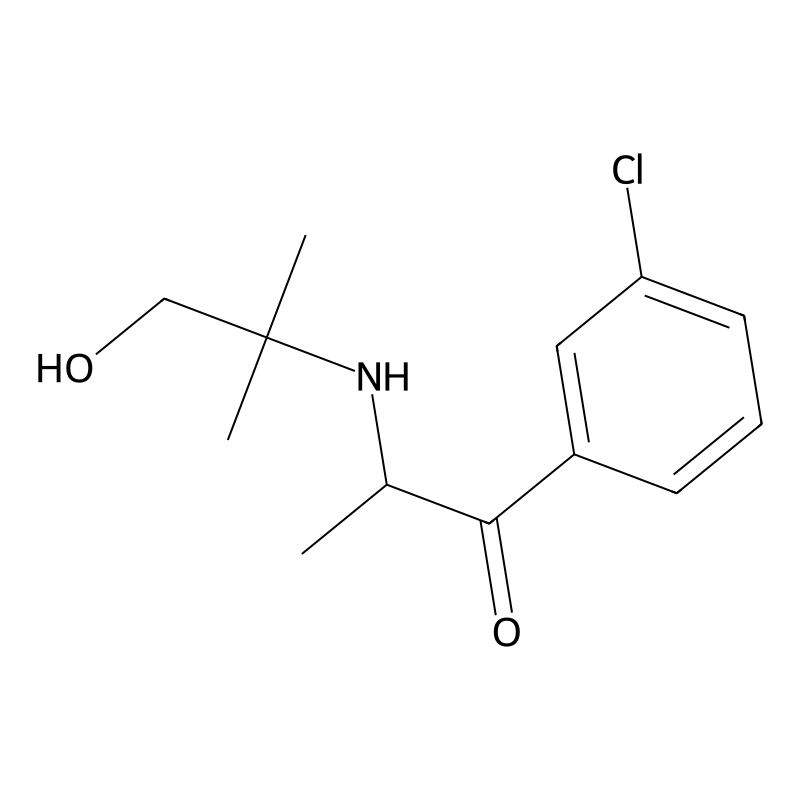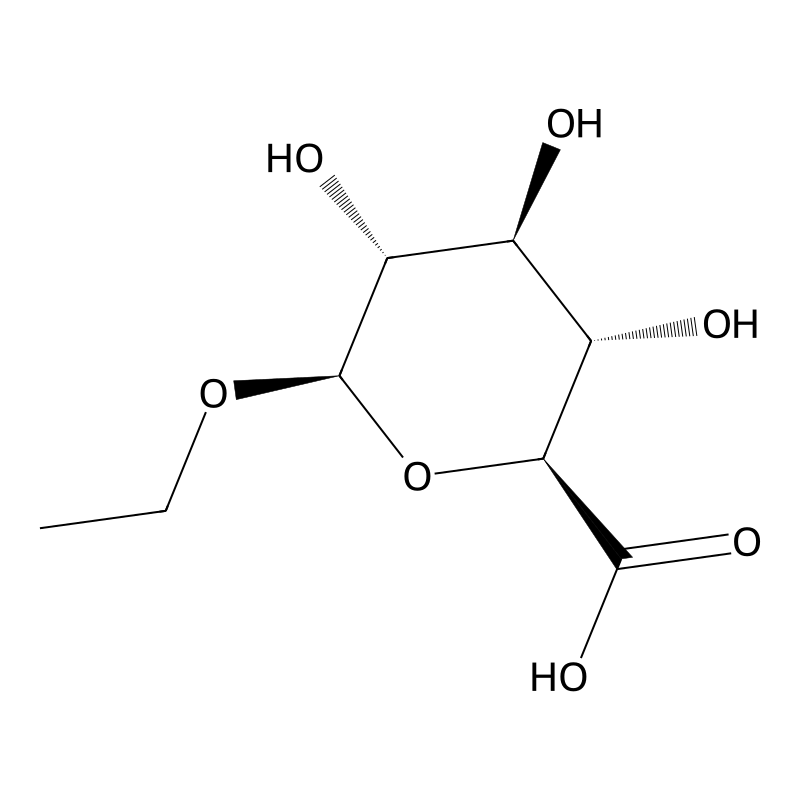Certified Reference Materials
CAS No.:56296-78-7
Molecular Formula:C17H19ClF3NO
Molecular Weight:345.8 g/mol
Availability:
In Stock
CAS No.:54-31-9
Molecular Formula:C12H11ClN2O5S
Molecular Weight:330.74 g/mol
Availability:
In Stock
CAS No.:92264-81-8
Molecular Formula:C13H18ClNO2
Molecular Weight:255.74 g/mol
Availability:
In Stock
CAS No.:17685-04-0
Molecular Formula:C8H14O7
Molecular Weight:222.19 g/mol
Availability:
In Stock
CAS No.:362044-74-4
Molecular Formula:C21H27D3O3
Molecular Weight:333.5
Availability:
In Stock




